2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(4-fluorophenyl)acetamide
CAS No.: 1111408-76-4
Cat. No.: VC4625924
Molecular Formula: C20H17FN4O3S2
Molecular Weight: 444.5
* For research use only. Not for human or veterinary use.
![2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(4-fluorophenyl)acetamide - 1111408-76-4](/images/structure/VC4625924.png)
Specification
CAS No. | 1111408-76-4 |
---|---|
Molecular Formula | C20H17FN4O3S2 |
Molecular Weight | 444.5 |
IUPAC Name | 2-(6-ethyl-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanyl-N-(4-fluorophenyl)acetamide |
Standard InChI | InChI=1S/C20H17FN4O3S2/c1-2-25-16-6-4-3-5-15(16)19-17(30(25,27)28)11-22-20(24-19)29-12-18(26)23-14-9-7-13(21)8-10-14/h3-11H,2,12H2,1H3,(H,23,26) |
Standard InChI Key | XESYCUWHOXEQNC-UHFFFAOYSA-N |
SMILES | CCN1C2=CC=CC=C2C3=NC(=NC=C3S1(=O)=O)SCC(=O)NC4=CC=C(C=C4)F |
Introduction
Synthesis Methods
The synthesis of thiazine derivatives like 2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e] thiazin-2-yl)thio)-N-(4-fluorophenyl)acetamide generally involves multi-step organic reactions. These processes may include:
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Step 1: Formation of the thiazine ring through condensation reactions.
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Step 2: Introduction of the acetamide moiety via acylation reactions.
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Step 3: Incorporation of the fluorophenyl group through nucleophilic substitution or other coupling reactions.
The precise conditions for each step, including temperature, solvent choice, and reaction times, are crucial for optimizing yield and purity.
Potential Applications
Thiazine derivatives are of interest in medicinal chemistry due to their potential biological activities, which can include antimicrobial, antiviral, or anticancer properties. The specific biological activity of 2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e] thiazin-2-yl)thio)-N-(4-fluorophenyl)acetamide would depend on its structural features and how it interacts with biological targets.
Research Findings and Data
While specific research findings on 2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e] thiazin-2-yl)thio)-N-(4-fluorophenyl)acetamide are not available, related compounds have shown promise in various biological assays. For instance, similar thiazine derivatives have been tested for their antimicrobial activity against Gram-positive and Gram-negative bacteria .
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